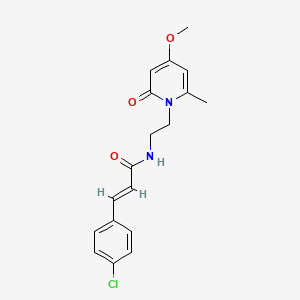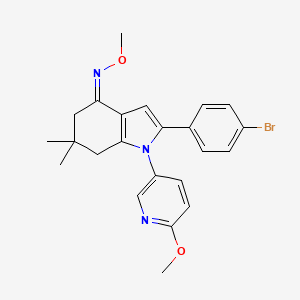
(2-(4-Bromophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-Bromophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a methoxypyridyl moiety, and a trihydroindole core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Bromophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime typically involves multi-step organic reactions. One common approach includes:
Formation of the Indole Core: Starting with a suitable indole precursor, the core structure is synthesized through cyclization reactions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Methoxypyridyl Moiety: This step involves nucleophilic substitution reactions to attach the methoxypyridyl group to the indole core.
Formation of the Methyloxime: The final step involves the formation of the methyloxime group through condensation reactions with hydroxylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridyl and indole moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with reduced bromophenyl groups.
Substituted Derivatives: Molecules with various substituents replacing the bromine atom.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving indole and pyridine derivatives.
Drug Development: Its structural features make it a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Medicine:
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules for industrial applications.
Mechanism of Action
The mechanism of action of (2-(4-Bromophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- (2-(4-Chlorophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime
- (2-(4-Fluorophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime
Comparison:
- Uniqueness: The presence of the bromophenyl group in (2-(4-Bromophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime imparts unique reactivity and biological activity compared to its chlorophenyl and fluorophenyl analogs.
- Reactivity: The bromine atom can participate in different types of chemical reactions compared to chlorine or fluorine, affecting the overall reactivity and potential applications of the compound.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(Z)-2-(4-bromophenyl)-N-methoxy-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3O2/c1-23(2)12-19(26-29-4)18-11-20(15-5-7-16(24)8-6-15)27(21(18)13-23)17-9-10-22(28-3)25-14-17/h5-11,14H,12-13H2,1-4H3/b26-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPMLMXUAJTBQZ-XHPQRKPJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CN=C(C=C3)OC)C4=CC=C(C=C4)Br)C(=NOC)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(C=C(N2C3=CN=C(C=C3)OC)C4=CC=C(C=C4)Br)/C(=N\OC)/C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-Ethylphenoxy)methyl]benzoic acid](/img/structure/B2596109.png)
![Dimethyl 2-[(2,2-dimethylpropanoyl)amino]terephthalate](/img/structure/B2596110.png)
![3-Ethyl-2-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-5-methyl-1H-pyrrole-2,4-dicarboxamide](/img/structure/B2596112.png)
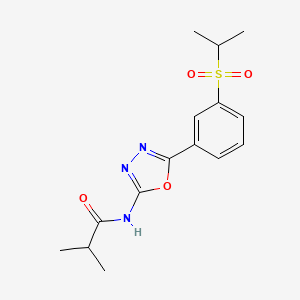
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2596117.png)
![ethyl 4-(2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2596119.png)
![N-(4-acetylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2596121.png)
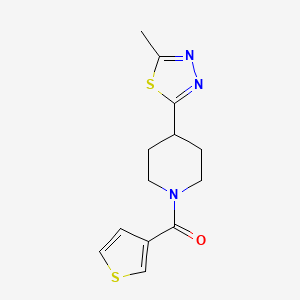
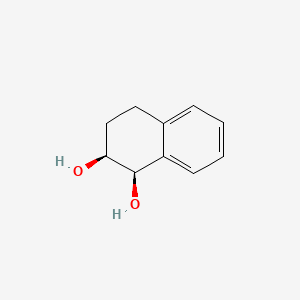
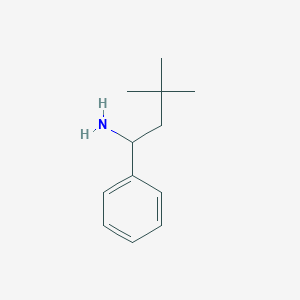
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({1-[(3-methoxypropyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2596126.png)


